2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid
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Overview
Description
2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound with a unique structure that includes fluorine, iodine, and sulfur atoms
Preparation Methods
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid.
Chemical Reactions Analysis
2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Scientific Research Applications
2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid has several scientific research applications:
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid can be compared with other similar compounds, such as:
2-(4-Fluorobenzoyl)benzoic acid: This compound shares the fluorobenzoyl moiety but lacks the iodine and sulfur atoms, making it less complex.
Methyl 4-{[(2-fluorobenzoyl)carbamothioyl]amino}benzoate: This compound is similar in structure but includes a methyl ester group instead of the carboxylic acid group.
The uniqueness of this compound lies in its combination of fluorine, iodine, and sulfur atoms, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
532978-32-8 |
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Molecular Formula |
C15H10FIN2O3S |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
2-[(4-fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C15H10FIN2O3S/c16-9-3-1-8(2-4-9)13(20)19-15(23)18-12-6-5-10(17)7-11(12)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
DJYPWRKMKRJCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)F |
Origin of Product |
United States |
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